Temozolomide-d3
Temozolomide-d3
Temozolomide-d3 (TMZ-d3) contains three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of temozolomide by GC- or LC-MS. TMZ is an imidazotetrazine that is converted to a compound capable of alkylating DNA, thus interfering with DNA replication and leading to cytotoxicity in proliferating cells. TMZ is rapidly and completely absorbed from the gastrointestinal tract after oral administration and readily crosses the blood-brain barrier. Formulations containing TMZ are effective in a variety of types of cancer, including aggressive brain cancers.
Brand Name:
Vulcanchem
CAS No.:
208107-14-6
VCID:
VC20790372
InChI:
InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
SMILES:
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Molecular Formula:
C6H6N6O2
Molecular Weight:
197.17 g/mol
Temozolomide-d3
CAS No.: 208107-14-6
Cat. No.: VC20790372
Molecular Formula: C6H6N6O2
Molecular Weight: 197.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Temozolomide-d3 (TMZ-d3) contains three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of temozolomide by GC- or LC-MS. TMZ is an imidazotetrazine that is converted to a compound capable of alkylating DNA, thus interfering with DNA replication and leading to cytotoxicity in proliferating cells. TMZ is rapidly and completely absorbed from the gastrointestinal tract after oral administration and readily crosses the blood-brain barrier. Formulations containing TMZ are effective in a variety of types of cancer, including aggressive brain cancers. |
|---|---|
| CAS No. | 208107-14-6 |
| Molecular Formula | C6H6N6O2 |
| Molecular Weight | 197.17 g/mol |
| IUPAC Name | 4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
| Standard InChI | InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3 |
| Standard InChI Key | BPEGJWRSRHCHSN-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N |
| SMILES | CN1C(=O)N2C=NC(=C2N=N1)C(=O)N |
| Canonical SMILES | CN1C(=O)N2C=NC(=C2N=N1)C(=O)N |
| Appearance | Assay:≥99% deuterated forms (d1-d3)A solid |
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